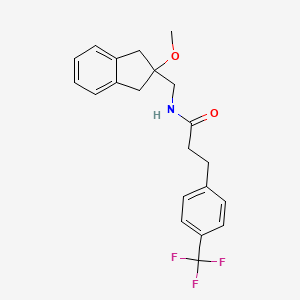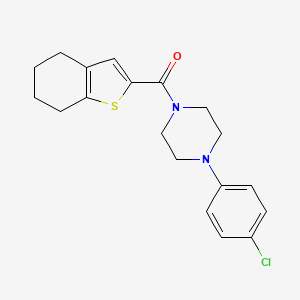![molecular formula C19H17FN4O2S B2810143 5-((4-Fluorobenzyl)thio)-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline CAS No. 901736-03-6](/img/structure/B2810143.png)
5-((4-Fluorobenzyl)thio)-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-((4-Fluorobenzyl)thio)-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline” is a derivative of quinazoline, a class of organic compounds that are part of the N-containing heterocyclic compounds . Quinazoline derivatives have been the subject of considerable interest due to their prominent biological properties .
Synthesis Analysis
The synthesis of quinazoline derivatives involves various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . In one study, a series of novel ([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)carboxylic acids and esters were synthesized and evaluated for antimicrobial activity .Molecular Structure Analysis
The molecular structure of “5-((4-Fluorobenzyl)thio)-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline” can be elucidated by various spectroscopic techniques such as FT-IR, 1H- and 13C-NMR, electron impact mass spectra (EI-MS), and LC-MS .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of quinazoline derivatives include the coupling of imine and electron-rich alkene, which gradually became a powerful tool for the synthesis of quinazoline derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-((4-Fluorobenzyl)thio)-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline” can be determined through a sequence of spectral analysis, including 1H-NMR, 13C-NMR, IR, and HRMS .Aplicaciones Científicas De Investigación
Antifungal Activity
This compound, as part of the thiazoloquinazoline family, has shown significant antifungal activity . In particular, certain derivatives exhibited better antifungal activity at 100 μg/ml compared with standard Trifloxystrobin and Azoxystrobin .
Antioxidant Activity
Thiazoloquinazoline derivatives, including the mentioned compound, have also demonstrated antioxidant activities . For instance, some compounds showed good antioxidant activity at 10 μg/mL .
Anticancer Activity
Quinazoline derivatives, which this compound is a part of, have been found to possess anticancer properties . This makes them a potential area of study for cancer treatment research .
Anti-Inflammatory Activity
Quinazoline derivatives have also been associated with anti-inflammatory activities . This suggests potential applications in the treatment of inflammatory diseases .
Antimicrobial Activity
Research has shown that quinazoline derivatives can exhibit antimicrobial properties . This could make them useful in combating various bacterial infections .
Detection of Fe³⁺ Ions
A novel [1, 2, 4]triazolo [5,1-b]quinazoline derivative has been used as a fluorescent probe for highly selective detection of Fe³⁺ ions . This suggests potential applications in analytical chemistry for the detection and quantification of specific ions .
Direcciones Futuras
The future directions for “5-((4-Fluorobenzyl)thio)-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline” could involve further studies to evaluate its biological activities and potential applications in fields of biology, pesticides, and medicine . The development of new synthetic protocols for obtaining novel 2-thio-[1,2,4]triazolo[1,5-c]quinazoline derivatives to evaluate their antimicrobial and bioluminescence properties could also be a future direction .
Mecanismo De Acción
Target of Action
Similar quinazoline derivatives have been found to exhibit significant biological activities, including anti-cancer, anti-inflammation, anti-bacterial, and anti-viral effects . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
It is known that quinazoline derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or blocking receptor signaling . The specific interactions would depend on the structure of the compound and the nature of its target.
Biochemical Pathways
Given the broad range of biological activities associated with quinazoline derivatives , it is likely that this compound could affect multiple pathways, potentially including those involved in cell growth, inflammation, bacterial growth, and viral replication.
Result of Action
Based on the known activities of similar quinazoline derivatives , it is possible that this compound could have effects such as inhibiting cell growth, reducing inflammation, killing bacteria, or inhibiting viral replication.
Propiedades
IUPAC Name |
5-[(4-fluorophenyl)methylsulfanyl]-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2S/c1-11-21-18-14-8-16(25-2)17(26-3)9-15(14)22-19(24(18)23-11)27-10-12-4-6-13(20)7-5-12/h4-9H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNFPIFCWOUVMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC4=CC=C(C=C4)F)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-Fluorobenzyl)thio)-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-phenoxy-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B2810065.png)
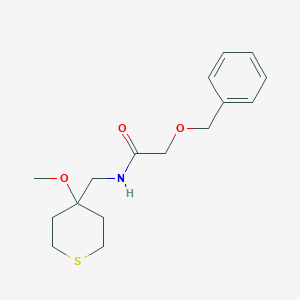
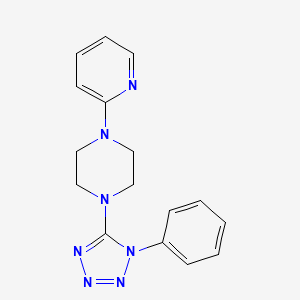
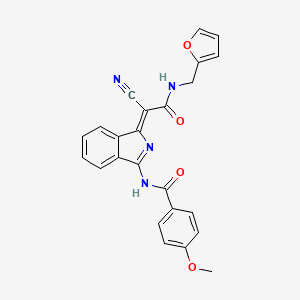
![2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2810074.png)
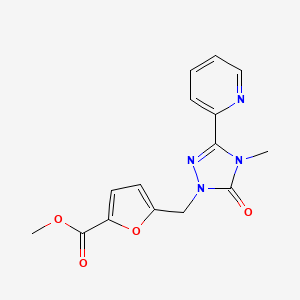
![5-Methyl-2-[1-[2-(triazol-2-yl)ethyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2810079.png)
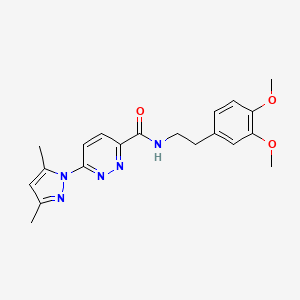
![methyl 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2810081.png)
